molecular formula C7H13NO B2678458 Octahydropyrano[4,3-b]pyrrole CAS No. 1517624-23-5

Octahydropyrano[4,3-b]pyrrole

Cat. No.: B2678458
CAS No.: 1517624-23-5
M. Wt: 127.187
InChI Key: AYLRAYHEVWKPPS-UHFFFAOYSA-N
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Description

Octahydropyrano[4,3-b]pyrrole is a heterocyclic compound characterized by a fused ring system consisting of a pyrrole ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[4,3-b]pyrrole typically involves the annulation of the pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: Octahydropyrano[4,3-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrrole or pyran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyran rings.

Scientific Research Applications

Octahydropyrano[4,3-b]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydropyrano[4,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

    Pyrano[3,4-c]pyrrole: Another heterocyclic compound with a similar fused ring system but different structural arrangement.

    Pyrrole: A simpler five-membered nitrogen-containing heterocycle.

    Pyran: A six-membered oxygen-containing heterocycle.

Uniqueness: Octahydropyrano[4,3-b]pyrrole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the design of new materials and pharmaceuticals .

Properties

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLRAYHEVWKPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517624-23-5
Record name octahydropyrano[4,3-b]pyrrole
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